molecular formula C11H10ClN B12122377 Quinoline, 4-chloro-3,6-dimethyl-

Quinoline, 4-chloro-3,6-dimethyl-

Cat. No.: B12122377
M. Wt: 191.65 g/mol
InChI Key: XDAPMXLMSNIMCG-UHFFFAOYSA-N
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Description

4-Chloro-3,6-dimethylquinoline is a halogenated quinoline derivative characterized by a chloro substituent at position 4 and methyl groups at positions 3 and 5. Quinoline scaffolds are widely explored in pharmaceuticals, dyes, and materials science due to their aromatic stability and functional versatility .

Properties

Molecular Formula

C11H10ClN

Molecular Weight

191.65 g/mol

IUPAC Name

4-chloro-3,6-dimethylquinoline

InChI

InChI=1S/C11H10ClN/c1-7-3-4-10-9(5-7)11(12)8(2)6-13-10/h3-6H,1-2H3

InChI Key

XDAPMXLMSNIMCG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CN=C2C=C1)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including 4-chloro-3,6-dimethylquinoline, can be achieved through several classical methods such as the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . These methods involve the use of different starting materials and reaction conditions to construct the quinoline ring system.

For example, the Skraup synthesis involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene. The Friedlander synthesis, on the other hand, involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde under acidic or basic conditions .

Industrial Production Methods

Industrial production of quinoline derivatives often involves the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols . These methods are designed to be environmentally friendly and efficient, providing high yields of the desired products.

Chemical Reactions Analysis

Types of Reactions

Quinoline, 4-chloro-3,6-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine and bromine . The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to achieve the desired products.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinolines . These products have significant applications in medicinal chemistry and industrial processes.

Mechanism of Action

The mechanism of action of quinoline, 4-chloro-3,6-dimethyl-, involves its interaction with specific molecular targets and pathways within biological systems. For example, quinoline derivatives are known to inhibit the activity of enzymes such as topoisomerases and kinases, which play crucial roles in DNA replication and cell division . The presence of chlorine and methyl groups in the molecule enhances its binding affinity to these targets, leading to increased biological activity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Positioning and Electronic Effects

  • 4-Chloro-3-ethyl-6-methoxy-2-methylquinoline (): This compound differs in substituent positions (chloro at C4, ethyl at C3, methoxy at C6, methyl at C2) and exhibits a melting point of 283°C.
  • 2-Chloro-4,6-Dimethylquinoline (): Chlorination at C2 instead of C4 introduces steric hindrance near the nitrogen atom, which may reduce nucleophilic substitution reactivity. This compound is synthesized via phosphorylation of hydroxyquinoline precursors .
  • 4,7-Dichloro-2,8-Dimethylquinoline (): Dual chloro substituents increase electron-withdrawing effects, likely lowering the pKa of the quinoline nitrogen compared to mono-chloro derivatives .
Table 1: Substituent Effects on Key Properties
Compound Substituents Melting Point (°C) Key Reactivity/Activity
4-Chloro-3,6-dimethylquinoline Cl (C4), CH₃ (C3, C6) N/A Hypothesized antimicrobial activity
2-Chloro-4,6-dimethylquinoline Cl (C2), CH₃ (C4, C6) N/A Antibacterial, antifungal
4-Chloro-6-ethoxyquinoline Cl (C4), OCH₂CH₃ (C6) N/A Enhanced solubility in polar solvents

Physicochemical and Spectroscopic Properties

  • Spectroscopic Signatures () :
    Substituents at C2 or C4 shift proton NMR signals; for example, H-2 protons in sulfides resonate 0.44–0.61 ppm downfield compared to thiones due to ortho effects .
  • Thermal Stability: Methoxy and ethyl groups (e.g., 4-chloro-6-ethoxyquinoline) increase thermal stability, as seen in higher melting points relative to purely methyl-substituted analogs .

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